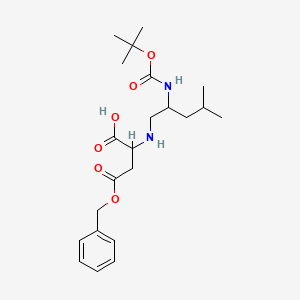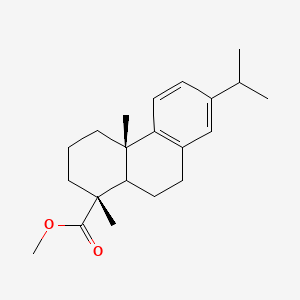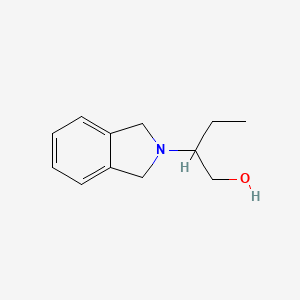
2-(1,3-Dihydroisoindol-2-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Isoindolin-2-yl)butan-1-ol is a chiral organic compound that features an isoindoline moiety attached to a butanol chain. The compound’s chirality arises from the presence of a stereocenter at the second carbon of the butanol chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Isoindolin-2-yl)butan-1-ol typically involves the following steps:
Formation of Isoindoline Moiety: The isoindoline ring can be synthesized through the reduction of isoindole derivatives.
Attachment to Butanol Chain: The isoindoline moiety is then attached to a butanol chain through a nucleophilic substitution reaction, where the isoindoline acts as a nucleophile.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce isoindole derivatives.
Chiral Resolution: Employing chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-2-(Isoindolin-2-yl)butan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Isoindolin-2-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Isoindolin-2-yl)butan-1-ol: The enantiomer of the compound, with different stereochemistry.
2-(Isoindolin-2-yl)ethanol: A similar compound with a shorter carbon chain.
2-(Isoindolin-2-yl)propan-1-ol: A similar compound with a different carbon chain length.
Uniqueness
®-2-(Isoindolin-2-yl)butan-1-ol is unique due to its specific stereochemistry and the presence of the isoindoline moiety. This combination of features can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)butan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3 |
InChI Key |
OGAAQVONYOTBGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)N1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


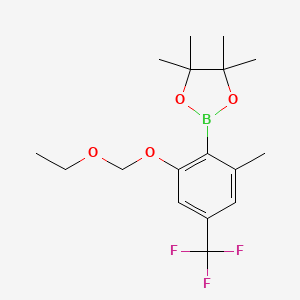
![2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14784840.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14784844.png)
![tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B14784854.png)
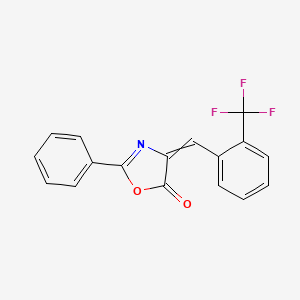
![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)
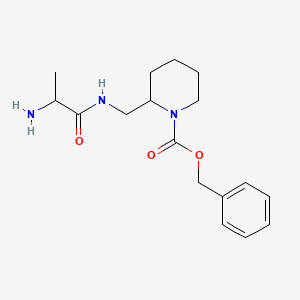
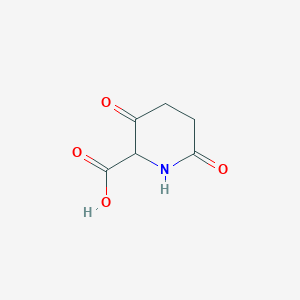
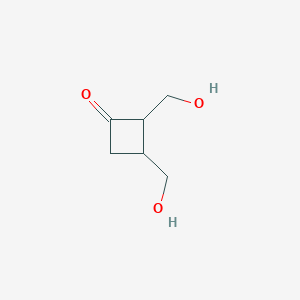
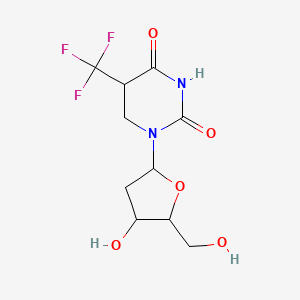
![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
